tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate

Catalog No.
S13464077
CAS No.
M.F
C16H24N2O5
M. Wt
324.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymeth...

Product Name

tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

Molecular Formula

C16H24N2O5

Molecular Weight

324.37 g/mol

InChI

InChI=1S/C16H24N2O5/c1-15(2,3)22-13(20)18(14(21)23-16(4,5)6)12-9-11(10-19)7-8-17-12/h7-9,19H,10H2,1-6H3

InChI Key

XGSORSRVKOGKKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=CC(=C1)CO)C(=O)OC(C)(C)C

The chemical reactivity of tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate is primarily attributed to the presence of the carbamate functional group, which can undergo hydrolysis under acidic or basic conditions. Additionally, the Boc group can be removed via acid-catalyzed deprotection, allowing for the generation of free amines that can participate in further reactions. The compound may also react with electrophiles due to the nucleophilic nature of the nitrogen atom in the carbamate moiety.

The synthesis of tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate typically involves several steps:

  • Protection of Amine: The amine component is protected using di-tert-butyl dicarbonate to form the Boc derivative.
  • Formation of Carbamate: The protected amine is then reacted with a hydroxymethyl-substituted pyridine derivative under suitable conditions (e.g., in the presence of a coupling agent like DIC or EDC) to form the desired carbamate.
  • Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain high purity.

This compound has potential applications in medicinal chemistry, particularly in drug design and development. Its structural features make it a candidate for further modifications aimed at enhancing biological activity. Additionally, it may serve as an intermediate in the synthesis of more complex molecules with therapeutic properties.

Interaction studies involving tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate could focus on its binding affinity to various biological targets, including enzymes and receptors. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to determine these interactions quantitatively. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential efficacy as a therapeutic agent.

Several compounds share structural similarities with tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate, each exhibiting unique properties:

Compound NameCAS NumberSimilarityKey Features
tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate200283-08-50.98Contains an amino group and hydroxyethyl substitution
tert-Butyl ethyl(2-hydroxyethyl)carbamate152192-95-50.93Features ethyl substitution
tert-Butyl (2-hydroxyethyl)(methyl)carbamate57561-39-40.91Includes methyl substitution
(R)-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate278788-66-20.88Piperazine ring structure
(S)-1-Boc-2-(Hydroxymethyl)piperazine1030377-21-90.88Another piperazine derivative

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

324.16852187 g/mol

Monoisotopic Mass

324.16852187 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

Explore Compound Types